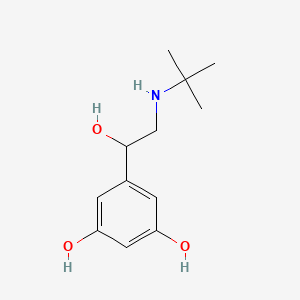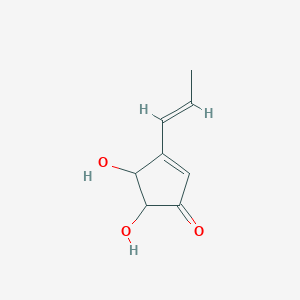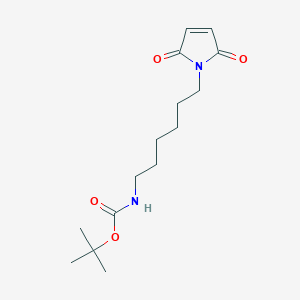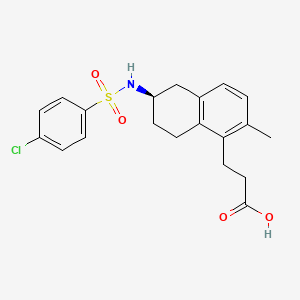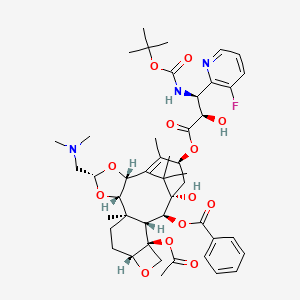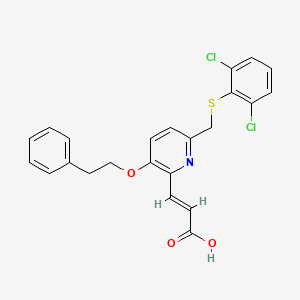
Ticolubant
Descripción general
Descripción
Ticolubant es un fármaco de molécula pequeña que actúa como antagonista del receptor de leucotrieno B4. Tiene una alta afinidad por el receptor de leucotrieno B4 de neutrófilos humanos, con una constante de disociación de 0.78 nanomolar. This compound bloquea la migración de iones de calcio inducida por leucotrieno B4 con una concentración inhibitoria de 6.6 ± 1.5 nanomolar y exhibe actividad antiinflamatoria tópica en un modelo de ratón de inflamación de la piel .
Métodos De Preparación
La síntesis de Ticolubant implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Una de las rutas sintéticas incluye la reacción de un derivado de piridina con un tioéter diclorofenilo en presencia de una base, seguida de modificaciones adicionales del grupo funcional para lograr el producto final . Las condiciones de reacción generalmente implican el uso de disolventes como tetrahidrofurano y metanol, con hidróxido de litio como base, y las reacciones se llevan a cabo a temperatura ambiente durante períodos prolongados .
Análisis De Reacciones Químicas
Ticolubant experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el sulfoxido de nuevo al tioéter.
Sustitución: Las reacciones de sustitución nucleofílica pueden modificar el anillo de piridina o los grupos fenilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
Ticolubant ha sido ampliamente estudiado por sus propiedades antiinflamatorias. Ha mostrado potencial en el tratamiento de enfermedades del sistema inmunitario y enfermedades de la piel y el sistema musculoesquelético. En particular, this compound ha sido investigado por su eficacia en el tratamiento de la psoriasis y otras afecciones inflamatorias . Además, se ha utilizado en la investigación para comprender el papel del leucotrieno B4 en varios procesos biológicos y para desarrollar nuevas estrategias terapéuticas dirigidas a los receptores de leucotrieno B4 .
Mecanismo De Acción
Ticolubant ejerce sus efectos antagonizando el receptor de leucotrieno B4. Al unirse a este receptor, this compound evita que el leucotrieno B4 active su receptor, inhibiendo así las vías de señalización descendentes que conducen a la inflamación y las respuestas inmunitarias. Los objetivos moleculares de this compound incluyen el receptor de leucotrieno B4 en neutrófilos y otras células inmunitarias, y las vías involucradas incluyen la migración de iones de calcio y la liberación de mediadores inflamatorios .
Comparación Con Compuestos Similares
Ticolubant es único entre los antagonistas del receptor de leucotrieno B4 debido a su alta afinidad y especificidad por el receptor. Los compuestos similares incluyen:
Montelukast: Otro antagonista del receptor de leucotrienos, pero se dirige principalmente al receptor de leucotrienos de cisteinilo.
Zafirlukast: Similar a Montelukast, se dirige a los receptores de leucotrienos de cisteinilo.
Propiedades
IUPAC Name |
(E)-3-[6-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-phenylethoxy)pyridin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO3S/c24-18-7-4-8-19(25)23(18)30-15-17-9-11-21(20(26-17)10-12-22(27)28)29-14-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,27,28)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLFOOWTDISDIO-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154413-61-3 | |
| Record name | Ticolubant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154413613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TICOLUBANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1FRU4800P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
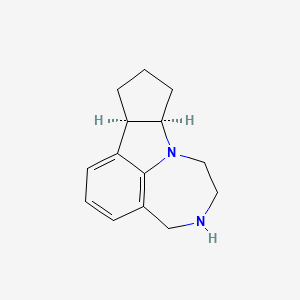
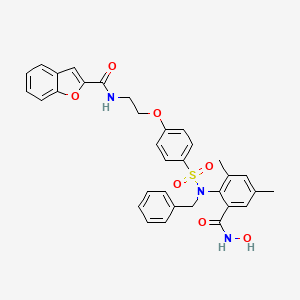
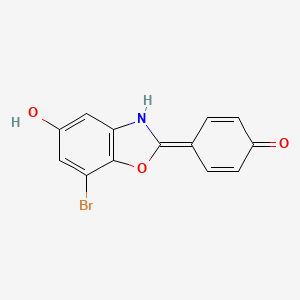
![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)
